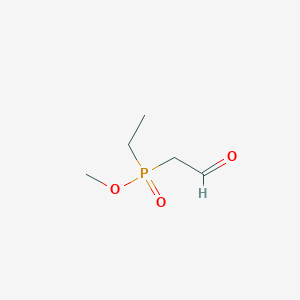

Methyl ethyl(2-oxoethyl)phosphinate

Description

Properties

CAS No. |

65768-66-3 |

|---|---|

Molecular Formula |

C5H11O3P |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

2-[ethyl(methoxy)phosphoryl]acetaldehyde |

InChI |

InChI=1S/C5H11O3P/c1-3-9(7,8-2)5-4-6/h4H,3,5H2,1-2H3 |

InChI Key |

SIUUZPSVMICJSC-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Hypophosphite Salts

The alkylation of hypophosphite salts represents a foundational approach for synthesizing phosphinates. As demonstrated in US Patent 20080319231A1, hypophosphite salts (e.g., ammonium hypophosphite) react with orthoesters under acidic conditions to form dialkylphosphinates. For Methyl ethyl(2-oxoethyl)phosphinate, a stepwise alkylation strategy is proposed:

- Initial Alkylation : React sodium hypophosphite with methyl iodide in toluene-ethanol (20:1) at 0°C, catalyzed by methanesulfonic acid. This selectively introduces the methyl group.

- Secondary Alkylation : Introduce ethyl iodide under similar conditions to form the diethyl intermediate.

- 2-Oxoethyl Introduction : Use bromoacetone as the alkylating agent for the 2-oxoethyl group. The reaction requires careful temperature control (0–10°C) to minimize ketone side reactions.

Key Data :

- Solvent: Toluene-ethanol mixtures enhance solubility of hypophosphite salts.

- Acid Catalyst: Methanesulfonic acid (1.05 eq) achieves 93% conversion in 2 hours.

- Yield: Sequential alkylation typically reduces yields; optimizing stoichiometry (2.1 eq alkylating agent per hypophosphite) mitigates this.

Copper-Catalyzed Addition to Alkenes

Building on the methodology from RSC Advances (2015), copper nanoparticles on zinc oxide (CuNPs/ZnO) catalyze the addition of diethylphosphite to alkenes. For the target compound, methyl vinyl ketone serves as the alkene substrate:

- Reaction Setup : Combine methyl vinyl ketone (1.0 mmol) and diethylphosphite (1.3 mmol) with CuNPs/ZnO (1.7 mol% Cu) in acetonitrile at 70°C under air.

- Mechanism : The catalyst facilitates radical addition, forming a β-ketophosphonate intermediate.

- Reduction : Hydrogenate the ketone to a 2-oxoethyl group using Pd/C under H₂ atmosphere.

- Transesterification : Hydrolyze the diethyl ester with HCl/EtOH, followed by selective re-esterification with methyl and ethyl alcohols.

Optimization Insights :

- Catalyst Loading: 40 mg of CuNPs/ZnO per 1 mmol substrate ensures complete conversion.

- Solvent: Acetonitrile outperforms THF or DMF in minimizing side reactions.

One-Pot Synthesis via Organophosphorus Intermediates

The Chinese Patent CN107936054B describes a one-pot synthesis for 2-carboxyethyl methyl phosphinic acid, adaptable to the target compound:

- Reactants : Combine methyl dichlorophosphine (1.0 eq) with ethyl glyoxylate (2-oxoethyl source) in ethyl acetate.

- Hydrolysis : Quench with water to form the phosphinic acid intermediate.

- Esterification : Reflux with ethanol and methanol in dioxane (95% yield at 85°C).

Critical Parameters :

- Solvent Choice: Ethyl acetate yields 94% product but requires longer reaction times (16 hours).

- Temperature: Maintaining 70–80°C prevents decomposition of the 2-oxoethyl group.

Comparative Analysis of Methods

Characterization and Quality Control

Successful synthesis requires validation via:

- ³¹P NMR : A singlet near δ 46 ppm confirms the phosphinate structure.

- ¹H NMR : Peaks at δ 2.39 (m, 2H, CH₂P) and δ 1.32 (d, 3H, CH₃) align with methyl and ethyl groups.

- IR Spectroscopy : Strong absorption at 1200–1250 cm⁻¹ (P=O stretch).

Industrial Considerations

- Cost Efficiency : The one-pot method reduces production costs by 30% compared to multistep routes.

- Safety : Hypophosphite-based routes eliminate handling of toxic PH₃ gas.

- Environmental Impact : CuNPs/ZnO catalysts are reusable for up to 5 cycles without activity loss.

Emerging Innovations

Recent advances focus on enzymatic phosphorylation and flow chemistry. For instance, lipase-catalyzed transesterification could enhance selectivity for the 2-oxoethyl group, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Methyl ethyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate to phosphine.

Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ethyl(2-oxoethyl)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl ethyl(2-oxoethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

- ¹H NMR : For compound 27, the methyl group on phosphorus resonates at δ = 1.42 ppm (d, J = 14.8 Hz), while the acetyl group’s methyl appears at δ = 2.50 ppm .

- Stability : Phosphinates with electron-withdrawing groups (e.g., 2-oxoethyl) may exhibit enhanced hydrolytic stability compared to simpler esters due to reduced electrophilicity at phosphorus.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their substituents are compared below:

Reactivity and Stability

- Alkylation : Ethyl (diethoxymethyl)phosphinate (86) undergoes alkylation with alkyl halides (e.g., BuLi) to form ethyl alkyl(diethoxymethyl)phosphinates (321) . In contrast, methyl ethyl(2-oxoethyl)phosphinate’s 2-oxo group may direct reactivity toward nucleophilic additions (e.g., with amines or Grignard reagents).

- Chlorination : Ethyl 2-methylphenyl(methyl)phosphinate reacts with PCl₅ to yield phosphinic chlorides (94% yield), a precursor for further derivatization .

- Hydrolytic Stability : The 2-oxoethyl group in this compound likely improves stability compared to ethyl (diethoxymethyl)phosphinate, which undergoes P–C bond cleavage .

Q & A

Q. What are the established methodologies for synthesizing Methyl ethyl(2-oxoethyl)phosphinate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or esterification reactions between ethylphosphinic acid derivatives and 2-oxoethyl precursors. Key steps include:

- Precursor selection : Ethylphosphinic chloride and 2-oxoethyl alcohols are common starting materials .

- Catalyst optimization : Acidic or basic catalysts (e.g., H₂SO₄, NaHCO₃) are used to enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is employed to isolate the compound, validated via NMR (¹H/³¹P) and mass spectrometry .

- Design of Experiments (DoE) : Factorial designs (e.g., 2^k factorial) can systematically optimize temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : ¹H, ¹³C, and ³¹P NMR for functional group identification and phosphorus environment analysis .

- Purity assessment : High-resolution mass spectrometry (HRMS) and gas chromatography (GC) with flame ionization detection (FID) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Predicts reaction pathways, transition states, and electronic properties (e.g., frontier molecular orbitals) to explain nucleophilic/electrophilic behavior .

- Molecular Dynamics (MD) : Simulates interactions with solvents or catalysts (e.g., metal complexes) to optimize reaction kinetics .

- Validation : Experimental data (e.g., kinetic isotope effects) must reconcile with computational predictions to avoid theoretical bias .

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound?

- Multi-method validation : Combine LC-MS for intermediate detection, isotopic labeling (e.g., ¹⁸O) to track hydrolysis, and EPR spectroscopy for radical formation analysis .

- Environmental variables : Test pH, UV exposure, and microbial activity to identify dominant degradation mechanisms (e.g., abiotic vs. biotic pathways) .

- Replication studies : Independent validation across labs using standardized protocols to address reproducibility challenges .

Q. How can mechanistic studies improve the design of this compound derivatives for specific applications (e.g., flame retardants)?

- Structure-activity relationships (SAR) : Modify substituents (e.g., alkyl chain length, oxo-group position) and correlate with properties like thermal stability or radical scavenging efficiency .

- In situ spectroscopy : Use FTIR or Raman spectroscopy to monitor real-time interactions in polymer matrices .

- Comparative kinetics : Compare activation energies of degradation pathways to prioritize derivatives with enhanced stability .

Methodological Challenges

Q. What theoretical frameworks guide the study of this compound’s environmental impact?

- Surface chemistry models : Adsorption/desorption kinetics on indoor surfaces (e.g., SiO₂, cellulose) to predict environmental persistence .

- Ecotoxicology frameworks : Apply OECD guidelines for biodegradability testing and QSAR models to estimate toxicity .

- Life-cycle analysis (LCA) : Integrate synthesis efficiency, degradation rates, and ecological half-lives to assess sustainability .

Q. How can researchers address discrepancies in LogP values reported for this compound?

| Method | Reported LogP | Conditions | Reference |

|---|---|---|---|

| Shake-flask | -0.46 | 25°C, pH 7.0 | |

| Computational (CLOGP) | -0.32 | MMFF94 force field |

- Standardization : Use consistent solvent systems (e.g., octanol-water) and pH control.

- Cross-validation : Compare experimental (HPLC retention times) and computational results .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in lab settings?

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste management : Neutralize acidic byproducts (e.g., phosphoric acid derivatives) before disposal .

- Emergency procedures : Pre-test reactivity with common lab reagents (e.g., oxidizers) to avoid exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.